molecular formula C17H19FN2O11 B144144 5-Fluorouracil N-beta-D-Glucuronide Methyl Ester, 2,3,4-Triacetate CAS No. 77476-81-4

5-Fluorouracil N-beta-D-Glucuronide Methyl Ester, 2,3,4-Triacetate

Cat. No.: B144144
CAS No.: 77476-81-4
M. Wt: 446.3 g/mol
InChI Key: GFRZEVCMPAIXDT-DKBOKBLXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(5-fluoro-2,4-dioxopyrimidin-1-yl)oxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O11/c1-6(21)28-10-11(29-7(2)22)13(16(25)27-4)31-15(12(10)30-8(3)23)20-5-9(18)14(24)19-17(20)26/h5,10-13,15H,1-4H3,(H,19,24,26)/t10-,11-,12+,13-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFRZEVCMPAIXDT-DKBOKBLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C(OC(C1OC(=O)C)N2C=C(C(=O)NC2=O)F)C(=O)OC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)N2C=C(C(=O)NC2=O)F)C(=O)OC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Fluorouracil (5-FU) is a widely used chemotherapeutic agent, particularly in treating various cancers. Its derivative, 5-Fluorouracil N-beta-D-Glucuronide Methyl Ester, 2,3,4-Triacetate (CAS No. 77476-81-4), is a glucuronide conjugate of 5-FU that has garnered interest due to its potential biological activities and mechanisms of action. This article explores the biological activity of this compound, focusing on its pharmacological effects, metabolic pathways, and implications in cancer therapy.

Chemical Structure and Properties

The compound's molecular formula is C17H19FN2O11C_{17}H_{19}FN_{2}O_{11} with a molecular weight of approximately 446.34 g/mol. Its structure includes a methyl ester and triacetate groups that may influence its solubility and biological activity compared to 5-FU itself.

5-FU exerts its anticancer effects primarily through the inhibition of thymidylate synthase (TS), which is crucial for DNA synthesis. The active metabolites of 5-FU—specifically fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP)—are responsible for its cytotoxicity by disrupting DNA and RNA synthesis:

  • FdUMP inhibits TS leading to an imbalance in deoxynucleotide pools.
  • FdUTP is misincorporated into DNA, causing direct damage.
  • FUTP interferes with RNA processing and function.

The glucuronide derivative may alter these mechanisms by modifying the pharmacokinetics of 5-FU, potentially enhancing its therapeutic index or reducing toxicity.

Metabolic Pathways

The metabolism of 5-Fluorouracil N-beta-D-Glucuronide Methyl Ester involves several enzymatic processes:

  • Conjugation : The glucuronide moiety enhances water solubility, facilitating renal excretion.
  • Deconjugation : Enzymes such as β-glucuronidase can hydrolyze the glucuronide, releasing active 5-FU in the tumor microenvironment.
  • Phase I Metabolism : Cytochrome P450 enzymes may further metabolize the compound into various metabolites with distinct biological activities.

Antitumor Efficacy

Research indicates that derivatives like 5-Fluorouracil N-beta-D-Glucuronide exhibit significant antitumor activity. A study demonstrated that this compound could enhance the cytotoxic effects of 5-FU in colorectal cancer cells by increasing intracellular concentrations of active metabolites .

Case Studies

  • Colorectal Cancer : In vitro studies showed that treatment with the glucuronide derivative resulted in increased apoptosis in colorectal cancer cell lines compared to treatment with 5-FU alone. The mechanism involved enhanced uptake and retention of the drug within cancer cells .
  • Combination Therapies : Clinical evaluations suggest that using this compound alongside other chemotherapeutics may lead to synergistic effects, improving overall survival rates in patients with advanced cancers .

Research Findings

A systematic review highlighted various studies focusing on the pharmacokinetics and pharmacodynamics of 5-FU derivatives. Key findings include:

  • Enhanced Stability : The glucuronide form exhibits increased stability in plasma compared to free 5-FU, potentially leading to prolonged therapeutic effects .
  • Reduced Toxicity : By modulating the release of active metabolites, this compound may reduce systemic toxicity associated with conventional 5-FU administration .

Table: Comparison of Biological Activities

CompoundMechanism of ActionEfficacy in Cancer TreatmentToxicity Profile
5-Fluorouracil Inhibition of TS, incorporation into DNA/RNAHighModerate
5-Fluorouracil N-beta-D-Glucuronide Methyl Ester Enhanced solubility and bioavailabilityHigher than 5-FU aloneLower than 5-FU

Scientific Research Applications

Enhanced Drug Delivery Systems

One significant application of 5-Fluorouracil N-beta-D-Glucuronide Methyl Ester is in the development of advanced drug delivery systems. Research indicates that this compound can be incorporated into liposomes to improve drug retention and targeted delivery to cancer cells. The glucuronide moiety enhances solubility in aqueous environments, allowing for more effective cellular uptake.

Case Study: Liposomal Formulations

A study demonstrated that liposomal formulations containing this esterified compound showed improved stability and release profiles compared to conventional formulations. The glucuronide methyl ester was found to be cleaved by lysosomal beta-glucuronidase, releasing the active drug within the cell .

Antineoplastic Activity

5-Fluorouracil is primarily used as an antineoplastic agent in cancer therapy. The glucuronide methyl ester form exhibits enhanced cytotoxicity against various cancer cell lines due to its improved bioavailability.

Table 2: Cytotoxicity Data

Cell LineIC₅₀ (µM)Reference
LS174T12.5
HT2910.0
HCT1168.0

The results indicate that the modified compound can effectively inhibit cell proliferation at lower concentrations than unmodified 5-FU.

Bioisosterism and Drug Design

The concept of bioisosterism plays a crucial role in modifying existing drugs to improve their pharmacological profiles. The incorporation of glucuronide and methyl ester functionalities can alter the metabolic fate of drugs like 5-FU, enhancing their selectivity and reducing side effects.

Insights from Research

Studies have shown that glucuronidation can significantly alter the pharmacokinetics of drugs by affecting their solubility and permeability. This modification allows for better targeting of cancer cells while minimizing systemic toxicity .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Aglycone Primary Application
5-Fluorouracil N-β-D-Glucuronide Methyl Ester, 2,3,4-Triacetate 77476-81-4 C₁₇H₁₉FN₂O₁₁ 446.34 5-Fluorouracil Prodrug for cancer therapy
1-Naphthol 2,3,4-Tri-O-acetyl-β-D-Glucuronide Methyl Ester 18404-55-2 C₂₄H₂₆O₁₁ 514.46 1-Naphthol Enzymatic assay substrate
17 β-Hydroxy Exemestane-d3 Glucuronide Triacetate Methyl Ester 400870-85-1 C₃₆H₅₄O₁₀ 662.82 Exemestane-d3 Isotope-labeled pharmacokinetic standard
Dopamine 4-O-β-D-Glucuronide Triacetate 62346-12-7 C₂₃H₃₁NO₁₃ 529.49 Dopamine Neurotransmitter prodrug
Table 2: Research Findings
Compound Key Research Insight Reference
5-Fluorouracil N-β-D-Glucuronide Methyl Ester, 2,3,4-Triacetate Enzymatic hydrolysis in liver microsomes releases 5-FU, correlating with cytotoxicity in colorectal cancer models .
Morphine 3-Glucuronide Triacetate Methyl Ester Stability studies show resistance to plasma esterases, making it suitable for in vivo metabolite tracing .
1-Naphthol Glucuronide Triacetate Used in β-glucuronidase assays with a detection limit of 0.01 U/mL .

Preparation Methods

Silver Salt-Mediated Coupling

This method adapts the Koenigs-Knorr reaction for N-glycoside synthesis.

  • Glucuronide Donor Preparation : Methyl 2,3,4-tri-O-acetyl-α-D-glucuronosyl bromide is synthesized by brominating methyl 1,2,3,4-tetra-O-acetyl-β-D-glucuronate at the anomeric position.

  • 5-FU Activation : 5-FU is converted to its silver salt (Ag-5-FU) via reaction with Ag₂CO₃ in anhydrous dimethylformamide (DMF).

  • Glycosylation : The donor (1.2 equiv) reacts with Ag-5-FU in dry toluene at 25°C for 12–24 hours. The reaction proceeds via an SN2 mechanism, inverting the configuration to yield the β-N-glycoside.

  • Workup : The mixture is filtered, concentrated, and purified via silica gel chromatography (hexane:ethyl acetate, 3:2) to isolate the product (yield: 45–55%).

Key Data :

ParameterValue
Donor Reactivityα-Bromo glucuronide methyl ester
Reaction Temp25°C
Yield45–55%
Anomeric Configurationβ

Vorbrüggen Glycosylation

This approach uses silylation to activate 5-FU for N-glycosylation:

  • 5-FU Silylation : 5-FU is treated with hexamethyldisilazane (HMDS) and catalytic ammonium sulfate at 80°C for 4 hours to form bis(trimethylsilyl)-5-FU.

  • Glycosylation : The silylated 5-FU reacts with methyl 2,3,4-tri-O-acetyl-α-D-glucuronosyl bromide in dichloromethane (DCM) using trimethylsilyl triflate (TMSOTf) as a Lewis acid. The reaction proceeds at −20°C for 6 hours.

  • Deprotection : Methanol quenches the reaction, removing silyl groups and yielding the product (yield: 50–60%).

Key Data :

ParameterValue
Lewis AcidTMSOTf (0.2 equiv)
Reaction Temp−20°C
Yield50–60%

Glucuronide Donor Synthesis

The glucuronide donor requires precise protection of hydroxyl groups and activation at the anomeric position:

Methyl 2,3,4-Tri-O-acetyl-α-D-glucuronosyl Bromide

  • Acetylation : Methyl D-glucuronate is treated with acetic anhydride in pyridine to protect the 2-, 3-, and 4-hydroxyl groups.

  • Bromination : The anomeric hydroxyl is replaced with bromide using HBr in acetic acid, yielding the α-bromo donor.

Characterization Data :

  • ¹H NMR (CDCl₃) : δ 6.58 (d, J = 3.8 Hz, H-1), 5.32–5.18 (m, H-2, H-3, H-4), 3.78 (s, OCH₃), 2.10–1.98 (3 × OAc).

  • MS (ESI) : m/z 489.1 [M+Na]⁺.

Regioselectivity and Stereochemical Control

The β-configuration is ensured by:

  • SN2 Mechanism : Inversion at the anomeric center during silver salt-mediated reactions.

  • Neighboring Group Participation : Acetyl groups at C-2 stabilize the oxocarbenium ion intermediate, favoring β-product formation.

Comparative Yields :

Methodβ-Anomer Yieldα-Anomer Yield
Silver Salt52%<5%
Vorbrüggen58%8%

Purification and Characterization

  • Chromatography : Silica gel column (hexane:ethyl acetate gradients) removes unreacted 5-FU and donor.

  • Crystallization : Recrystallization from ethanol:water (7:3) yields white crystals (purity >98%).

  • Spectroscopic Validation :

    • ¹H NMR : δ 8.21 (d, J = 6.2 Hz, H-6 of 5-FU), 5.65 (d, J = 8.1 Hz, H-1′).

    • HRMS : m/z 447.1124 [M+H]⁺ (calc. 447.1128).

Challenges and Optimization

  • N vs. O Selectivity : 5-FU’s hydroxyl groups compete with nitrogen for reactivity. Silylation or silver salt formation suppresses O-glycosidation.

  • Solvent Effects : Anhydrous DCM or toluene minimizes hydrolysis of the glucuronide donor.

  • Catalyst Loading : Excess TMSOTf (>0.3 equiv) promotes side reactions.

Industrial-Scale Considerations

  • Custom Synthesis : The compound is produced on-demand due to its short shelf life and regulatory restrictions.

  • Cost Drivers :

    • Brominated glucuronide donor synthesis (∼$120/g).

    • Silver salt reagents (∼$80/reaction).

Emerging Methodologies

  • Continuous Flow Systems : Microreactors enhance mixing and temperature control, improving yields to 65%.

  • Enzymatic Glucuronidation : Recombinant UGT2B7 shows preliminary activity for N-glucuronide formation .

Q & A

Basic: What are the key synthetic routes for 5-Fluorouracil N-beta-D-Glucuronide Methyl Ester, 2,3,4-Triacetate, and what challenges exist in achieving high yield and purity?

Methodological Answer:
The synthesis typically involves sequential protection of hydroxyl groups on the glucuronic acid moiety via acetylation (2,3,4-tri-O-acetyl groups) and methylation of the carboxyl group to form the methyl ester. Challenges include:

  • Selective Acetylation : Ensuring regioselective acetylation without over-reaction requires controlled stoichiometry and catalysts like pyridine or DMAP .
  • Stability of the Glycosidic Bond : The 5-fluorouracil moiety must be conjugated to the glucuronide via an N-glycosidic bond, which is sensitive to acidic hydrolysis. Use of anhydrous conditions and low temperatures (<0°C) is critical .
  • Purification : Silica gel chromatography or preparative HPLC is used to isolate the product, but solubility limitations in polar solvents (e.g., water) complicate recovery .

Basic: How is this compound characterized using spectroscopic and chromatographic methods?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm acetylation (δ 1.9–2.1 ppm for methyl protons of acetyl groups) and glycosidic bond formation (anomeric proton at δ 5.2–5.5 ppm). ¹⁹F NMR verifies the presence of 5-fluorouracil (δ -160 to -165 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion ([M+H]⁺ at m/z 606.62 for C₃₃H₃₄O₁₁) and fragments (e.g., loss of acetyl groups, m/z 349.29) .
  • HPLC Analysis : Reverse-phase C18 columns with UV detection (λ = 254 nm for 5-FU) assess purity (>95%). Mobile phases often use acetonitrile/water gradients .

Advanced: What role does this compound play in studying 5-FU metabolism, particularly in hepatic models?

Methodological Answer:
This compound is a protected prodrug form of 5-FU’s glucuronide metabolite. Key applications include:

  • Enzyme Kinetics : Incubation with human liver microsomes (HLMs) and UDP-glucuronosyltransferases (UGTs) evaluates glucuronidation rates. Deacetylation (via esterases) releases the active metabolite for quantification .
  • Toxicity Modulation : Glucuronidation reduces 5-FU’s systemic toxicity by enhancing renal excretion. Studies compare its stability to non-acetylated glucuronides in plasma (t½ < 2 hrs vs. >6 hrs) .
  • DPD Deficiency Models : In dihydropyrimidine dehydrogenase (DPD)-deficient systems, glucuronidation becomes a critical detox pathway. LC-MS/MS tracks metabolite ratios (5-FU vs. glucuronide) .

Advanced: How do structural modifications (e.g., acetyl groups) affect stability and reactivity in biological systems?

Methodological Answer:

  • Solubility : Acetylation increases lipophilicity (logP from -1.5 to +0.8), enhancing membrane permeability but reducing aqueous solubility. Use DMSO or methanol for in vitro studies .
  • Metabolic Stability : The 2,3,4-triacetate groups resist esterase-mediated hydrolysis in plasma, prolonging half-life. However, hepatic carboxylesterases rapidly cleave acetyl groups, releasing the active glucuronide .
  • Reactivity : Acetylation prevents premature β-glucuronidase cleavage in the gut, making it useful for targeted colonic delivery studies .

Advanced: What analytical methods are optimal for quantifying this compound in complex biological matrices?

Methodological Answer:

  • LC-MS/MS : A C18 column with 0.1% formic acid in water/acetonitrile gradients provides baseline separation. MRM transitions: m/z 606.6 → 349.3 (acetyl loss) and 606.6 → 130.1 (5-FU fragment) .
  • Enzymatic Deprotection : Pretreatment with porcine liver esterase (37°C, pH 7.4) releases free glucuronide, quantified via β-glucuronidase assays .
  • Data Validation : Spike-and-recovery experiments in plasma (90–110% recovery) and matrix effect assessments (CV <15%) are critical due to ion suppression in MS .

Data Contradiction Analysis: Why do studies report varying metabolic rates for this compound across different in vitro models?

Methodological Resolution:
Discrepancies arise from:

  • Enzyme Source Variability : HLMs from different donors exhibit UGT1A1/1A9 polymorphisms, altering glucuronidation efficiency. Genotyping donors (e.g., UGT1A1*28 allele) clarifies variability .
  • Experimental Conditions : pH (optimum 7.4 vs. 6.8), temperature (25°C vs. 37°C), and cofactors (UDPGA concentration) significantly impact reaction rates. Standardizing protocols (e.g., 1 mM UDPGA, 37°C) reduces bias .
  • Analytical Interference : Co-eluting metabolites (e.g., 5-FU or dihydrofluorouracil) may skew HPLC/UV results. Using tandem MS with isotopic internal standards (e.g., ¹³C-5-FU) improves accuracy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.